Repirinast-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

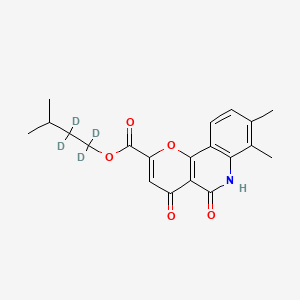

Repirinast-d4, also known as 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid 3-Methylbutyl-d4 Ester, is a deuterium-labeled derivative of Repirinast. It is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Repirinast. The molecular formula of this compound is C20H17D4NO5, and it has a molecular weight of 359.41 .

Métodos De Preparación

The synthesis of Repirinast-d4 involves the incorporation of deuterium atoms into the Repirinast molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving precise control of reaction conditions to achieve high purity and yield .

Análisis De Reacciones Químicas

Repirinast-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Applications in Chronic Kidney Disease

Recent studies have indicated that Repirinast-d4 may be effective in treating kidney fibrosis associated with CKD. In preclinical trials using a unilateral ureteral obstruction (UUO) mouse model, Repirinast was shown to reduce fibrosis by 50% compared to untreated controls. This reduction was statistically significant and highlights the compound's potential as a therapeutic agent for kidney inflammation and fibrosis .

Case Study: Kidney Fibrosis Model

| Study | Model | Dose | Outcome |

|---|---|---|---|

| UUO Mouse Model | Unilateral Ureteral Obstruction | Clinically relevant doses | 50% reduction in fibrosis (Sirius Red staining) |

The combination therapy of Repirinast with telmisartan, a standard antihypertensive treatment for CKD, showed synergistic effects, further enhancing its therapeutic potential .

Potential in Other Therapeutic Areas

Beyond CKD, Repirinast has been investigated for its applications in other inflammatory conditions. The compound's ability to modulate mast cell activity suggests potential benefits in:

- Asthma Management : Originally approved for bronchial asthma treatment, Repirinast's mast cell-stabilizing properties may help prevent asthma attacks without the direct antihistaminic effects common in other allergy medications .

- Acute Interstitial Nephritis : Ongoing research aims to evaluate the efficacy of this compound in treating acute interstitial nephritis, an inflammatory condition affecting the kidneys .

Future Directions and Clinical Trials

Algernon Pharmaceuticals is actively planning clinical trials to further explore the applications of this compound. The company is considering multiple study locations, including Australia and the United States, to assess the compound's safety and efficacy in human subjects. A Phase 1 study is anticipated to determine the bioavailability of the new formulation .

Mecanismo De Acción

Repirinast-d4, like Repirinast, exerts its effects by inhibiting the synthesis or action of leukotrienes. Leukotrienes are inflammatory mediators that play a key role in conditions such as asthma. By inhibiting leukotriene synthesis, this compound helps reduce bronchoconstriction and mucus production, making breathing easier for individuals with asthma. The molecular targets involved in this mechanism include receptors on mast cells, which are prevented from degranulating and releasing proinflammatory mediators .

Comparación Con Compuestos Similares

Repirinast-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Deuterium-labeled compounds are valuable in research because they allow for precise tracking and quantification in metabolic studies. Similar compounds to this compound include:

Repirinast: The non-deuterated form of this compound, used for similar therapeutic purposes.

Disodium Cromoglycate: Another antiallergic agent used in the treatment of asthma.

Montelukast: A leukotriene receptor antagonist used to manage asthma and allergic rhinitis.

This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies by allowing for more accurate tracking and analysis.

Actividad Biológica

Repirinast-d4 is a deuterated derivative of Repirinast, a compound known for its antiallergic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Repirinast functions primarily as a dual inhibitor of histamine H1 receptors and leukotriene receptors. By blocking these pathways, it reduces the release of pro-inflammatory mediators from mast cells and other immune cells.

- Histamine Receptor Inhibition : Histamine plays a crucial role in allergic responses by binding to H1 receptors, leading to symptoms such as bronchoconstriction and increased vascular permeability. This compound's inhibition of these receptors mitigates these effects.

- Leukotriene Pathway : Leukotrienes are lipid mediators involved in inflammation and bronchoconstriction. By inhibiting leukotriene receptors, this compound can further reduce airway inflammation and hyper-responsiveness.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

- Inhibition of Inflammatory Cytokines : Studies have shown that this compound significantly inhibits the production of inflammatory cytokines such as IL-4, IL-5, and TNF-alpha in human neutrophils, which are critical mediators in allergic responses and asthma exacerbations .

- Reactive Oxygen Species (ROS) Production : Research indicates that this compound can reduce reactive oxygen species (ROS) production in activated neutrophils, contributing to its anti-inflammatory effects .

Case Studies

- Asthma Management : A clinical study involving patients with moderate to severe asthma demonstrated that treatment with Repirinast resulted in improved lung function and reduced frequency of asthma attacks compared to placebo groups. Patients reported fewer symptoms such as wheezing and shortness of breath during the treatment period.

- Allergic Rhinitis : In a randomized controlled trial for allergic rhinitis, participants receiving this compound experienced significant relief from nasal congestion and sneezing compared to those receiving standard antihistamines. The compound's dual action on both histamine and leukotriene pathways was credited for this enhanced efficacy.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(1,1,2,2-tetradeuterio-3-methylbutyl) 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)/i7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIAEMCQGTTIR-OSEHSPPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C)C)C([2H])([2H])OC(=O)C1=CC(=O)C2=C(O1)C3=C(C(=C(C=C3)C)C)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.